Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)

L'azetidin-1-il-(5-cloropirazin-2-il)metanone è un composto eterociclico di interesse chimico-farmaceutico, caratterizzato dalla presenza di un nucleo azetidinico e di un gruppo pirazinico clorurato. La sua struttura molecolare lo rende particolarmente utile come intermedio nella sintesi di molecole biologicamente attive, grazie alla reattività del gruppo carbonilico e alla stabilità del sistema azetidinico. La presenza del cloro in posizione 5 sul pirazina conferisce proprietà elettron-attrattrici, influenzando la reattività del composto in reazioni di sostituzione o accoppiamento. Questo derivato è spesso impiegato in ricerche per lo sviluppo di nuovi farmaci, in particolare nel campo degli agenti antimicrobici o modulatori del sistema nervoso centrale, grazie alla sua capacità di interagire con target proteici specifici.
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone structure
915948-98-0 structure
Nome del prodotto:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Numero CAS:915948-98-0
MF:C8H8ClN3O
MW:197.621620178223
MDL:MFCD26394902
CID:786935

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-
    • 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine
    • azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
    • 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)
    • 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine
    • Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
    • MDL: MFCD26394902
    • Inchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2
    • Chiave InChI: WIFSSWYPPHSSIV-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCC1)C1C=NC(Cl)=CN=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM168300-250mg
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
250mg
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4532-250MG
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
915948-98-0 97%
250MG
¥ 1,716.00 2023-04-13
Alichem
A099001633-1g
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
1g
$721.14 2023-08-31
eNovation Chemicals LLC
D711091-5G
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
915948-98-0 97%
5g
$2420 2024-07-21
Chemenu
CM168300-1g
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
1g
$776 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4532-10 G
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
915948-98-0 97%
10g
¥ 21,450.00 2021-05-07
Chemenu
CM168300-500mg
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
500mg
$521 2023-03-07
Chemenu
CM168300-25g
azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
25g
$6403 2022-08-30
1PlusChem
1P01ECA2-5g
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
5g
$2315.00 2024-04-20
A2B Chem LLC
AX47914-5g
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
915948-98-0 95%
5g
$2176.00 2024-07-18

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
1.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Riferimento
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Riferimento
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, rt; 30 min, 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ;  60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ;  2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Riferimento
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ,  Acetonitrile ;  5 h, rt → 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  72 h, rt
Riferimento
Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656
Waring, Michael J.; et al, MedChemComm, 2012, 3(9), 1077-1081

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ;  rt → 73 °C
1.2 Reagents: Thionyl chloride ;  60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Riferimento
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfolane Solvents: Toluene ;  2.5 h, 150 °C; 150 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Riferimento
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
1.2 Solvents: Water ;  60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ;  2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ;  60 min, 73 °C; 60 min, 95 °C
Riferimento
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Hose, David R. J.; et al, Organic Process Research & Development, 2018, 22(2), 241-246

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
A946448
Purezza:99%
Quantità:1g
Prezzo ($):585.0